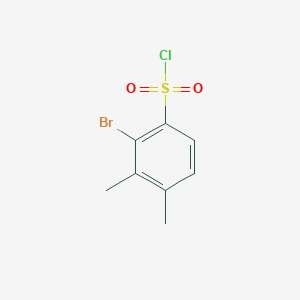

2-Bromo-3,4-dimethylbenzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-3,4-dimethylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H8BrClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine and two methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,4-dimethylbenzenesulfonyl chloride typically involves the following steps:

Bromination: 3,4-Dimethylbenzenesulfonyl chloride is brominated using bromine or a brominating agent to introduce the bromine atom at the 2-position of the benzene ring.

Chlorosulfonation: The 3,4-dimethyl-2-nitroaniline is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, forming 2-nitro-3,4-dimethylbenzenesulfonyl chloride.

Reduction: The nitro group is then reduced to an amine group, forming 2-amino-3,4-dimethylbenzenesulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorosulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-3,4-dimethylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or sulfonyl chloride groups can be replaced by other electrophiles.

Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and sulfuric acid.

Nucleophilic Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed

Electrophilic Aromatic Substitution: Products include various substituted benzenesulfonyl chlorides.

Nucleophilic Substitution: Products include sulfonamide and sulfonate derivatives.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

1. Intermediate in Organic Synthesis

- 2-Bromo-3,4-dimethylbenzenesulfonyl chloride serves as a key intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamides and other derivatives through nucleophilic substitution reactions.

- Example Reaction : The compound can react with amines to form sulfonamides, which are widely used in pharmaceuticals.

2. Electrophilic Aromatic Substitution

- The presence of both bromine and sulfonyl chloride groups enhances its electrophilic character, making it effective in electrophilic aromatic substitution reactions. This property allows for the functionalization of aromatic rings, leading to the formation of complex organic molecules.

- Comparison with Similar Compounds : Unlike 3,4-dimethylbenzenesulfonyl chloride, which lacks the bromine atom, this compound exhibits increased reactivity due to the electron-withdrawing effect of bromine.

| Compound Name | Electrophilicity | Key Applications |

|---|---|---|

| This compound | High | Organic synthesis, pharmaceuticals |

| 3,4-Dimethylbenzenesulfonyl chloride | Moderate | Less reactive in electrophilic reactions |

| 2-Bromo-4-fluorobenzenesulfonyl chloride | Variable | Different reactivity profiles |

Biological Applications

1. Modification of Biomolecules

- This compound is utilized in biochemical research for modifying proteins and peptides. By attaching sulfonyl groups to biomolecules, researchers can study their structure and function more effectively.

- Case Study : Research has demonstrated that sulfonyl chlorides can be used to probe enzyme mechanisms by selectively modifying active sites.

2. Pharmaceutical Development

- In medicinal chemistry, this compound is used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to introduce functional groups into drug candidates is particularly valuable.

- Example Application : The compound has been involved in synthesizing potential anticancer agents by modifying existing drug scaffolds to enhance efficacy.

Industrial Applications

1. Production of Specialty Chemicals

- The compound is employed in the production of specialty chemicals and materials. Its reactivity allows for the synthesis of dyes, pigments, and other industrial chemicals that require specific functionalization.

- Industrial Process : Continuous flow reactors are often used for large-scale production due to their efficiency in handling reactive intermediates like sulfonyl chlorides.

2. Synthesis of Agrochemicals

- The unique properties of this compound make it suitable for developing agrochemicals. It can be used to synthesize herbicides and pesticides that require specific chemical functionalities.

- Research Findings : Studies indicate that derivatives of this compound exhibit promising biological activity against various pests.

Mécanisme D'action

The mechanism of action of 2-Bromo-3,4-dimethylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the modification of biomolecules and in the synthesis of complex organic compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Dimethylbenzenesulfonyl chloride: Lacks the bromine substitution, making it less reactive in certain electrophilic aromatic substitution reactions.

2-Bromo-4-fluorobenzenesulfonyl chloride: Contains a fluorine atom instead of two methyl groups, leading to different reactivity and applications.

3-Bromo-4-methoxybenzenesulfonyl chloride:

Uniqueness

2-Bromo-3,4-dimethylbenzenesulfonyl chloride is unique due to the presence of both bromine and methyl groups on the benzene ring, which enhances its reactivity in electrophilic aromatic substitution and nucleophilic substitution reactions. This makes it a valuable compound in various chemical syntheses and industrial applications.

Activité Biologique

2-Bromo-3,4-dimethylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its biological activity is primarily influenced by its structural features, which allow it to interact with biological macromolecules. This article provides a detailed examination of the biological activity of this compound, supported by relevant data tables and research findings.

- Molecular Formula : C9H8BrClO2S

- Molecular Weight : 279.58 g/mol

- CAS Number : 1215295-91-2

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins, particularly through electrophilic substitution reactions. This mechanism can lead to the inhibition or modification of enzyme activities and receptor interactions.

Key Mechanisms:

- Electrophilic Attack : The sulfonyl chloride group can react with nucleophiles such as amino acids in proteins, leading to enzyme inhibition.

- Modulation of Protein Function : By modifying specific residues in proteins, this compound can alter their biological functions, potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that sulfonyl chlorides can possess antimicrobial properties. This compound has been tested against various bacterial strains with promising results.

- Enzyme Inhibition : It has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways, which may have implications for drug development.

- Cytotoxicity : Preliminary studies suggest cytotoxic effects on cancer cell lines, indicating potential for anticancer applications.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various sulfonyl chlorides, including this compound. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

Case Study 2: Enzyme Inhibition

Research published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited carbonic anhydrase activity. This inhibition was characterized by IC50 values indicating moderate potency compared to established inhibitors.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Current data suggest:

- Absorption : Rapid absorption following administration.

- Metabolism : Primarily metabolized in the liver through conjugation and oxidation pathways.

- Excretion : Excreted via urine as metabolites.

Toxicological assessments indicate that while the compound exhibits biological activity, caution is warranted due to potential cytotoxicity at higher concentrations.

Propriétés

IUPAC Name |

2-bromo-3,4-dimethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c1-5-3-4-7(13(10,11)12)8(9)6(5)2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJODEUUTZKRQPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)Cl)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.